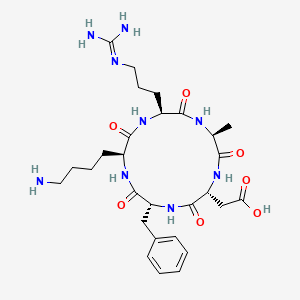

Cyclo(-Arg-Ala-Asp-D-Phe-Lys)

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2R,5R,8S,11S,14S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43N9O7/c1-16-23(40)36-21(15-22(38)39)27(44)37-20(14-17-8-3-2-4-9-17)26(43)35-18(10-5-6-12-29)25(42)34-19(24(41)33-16)11-7-13-32-28(30)31/h2-4,8-9,16,18-21H,5-7,10-15,29H2,1H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,37,44)(H,38,39)(H4,30,31,32)/t16-,18-,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFHXHGBDFBWOX-OFOKGCAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis and Post Synthetic Derivatization of Cyclo Arg Ala Asp D Phe Lys

Solid-Phase Peptide Synthesis (SPPS) Strategies for Linear Precursors of Cyclo(-Arg-Ala-Asp-D-Phe-Lys)

The initial step in synthesizing c(RGDfK) involves the construction of its linear peptide precursor on a solid support. google.com This is most commonly achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). google.comresearchgate.net This strategy offers advantages such as ease of purification by simply washing the resin-bound peptide and the ability to drive reactions to completion using excess reagents. nih.gov

The synthesis typically commences by anchoring the first amino acid, often Aspartic acid (Asp), to a suitable resin. researchgate.net The choice of resin is critical, with Wang resin, NovaSyn TGA resin, and 2-chlorotrityl chloride resin being commonly employed. researchgate.net The side chain of Asp is used for attachment to the resin, leaving its α-carboxyl group protected with a group like allyl (All), which can be selectively removed later for cyclization. researchgate.net

The subsequent amino acids, Alanine (B10760859) (Ala), Arginine (Arg), D-Phenylalanine (D-Phe), and Lysine (B10760008) (Lys), are then sequentially coupled. Each amino acid is protected at its N-terminus with the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a mild base like piperidine (B6355638) before the next coupling step. nih.gov The reactive side chains of the amino acids are also protected with acid-labile groups to prevent unwanted side reactions. Common protecting groups include:

Arginine (Arg): Pentamethylchroman-6-sulfonyl (Pbf) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pmc). google.com The Pbf group is noted for its improved release characteristics compared to older protecting groups like Mtr. researchgate.net

Aspartic acid (Asp): tert-Butyl (tBu) for the side-chain carboxyl group. google.com

Lysine (Lys): tert-Butoxycarbonyl (Boc) for the ε-amino group. google.com Alternatively, protecting groups like 4-methyltrityl (Mtt) or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) can be used if orthogonal deprotection of the lysine side chain is desired for on-resin functionalization. researchgate.netosti.gov

Coupling reagents are used to activate the carboxyl group of the incoming amino acid to facilitate amide bond formation. A variety of coupling agents have been successfully used, including:

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). google.com

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) with HOBt and DIPEA. researchgate.net

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). osti.gov

The following table summarizes a typical Fmoc-SPPS strategy for the linear precursor of c(RGDfK).

| Step | Reagent/Condition | Purpose |

| 1. Resin Swelling | DMF | Prepare the resin for synthesis. |

| 2. First Amino Acid Coupling | Fmoc-Asp(OtBu)-OH, DIC, DMAP | Anchor the first amino acid to the resin. |

| 3. Fmoc Deprotection | 20% Piperidine in DMF | Remove the Fmoc group from the N-terminus. |

| 4. Subsequent Amino Acid Coupling | Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH with a coupling reagent (e.g., HBTU/HOBt/DIPEA) | Sequentially add the remaining amino acids. |

| 5. Final Fmoc Deprotection | 20% Piperidine in DMF | Expose the N-terminal amine for cyclization. |

| 6. Cleavage from Resin | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane (B1312306) (TIS)) | Release the linear peptide from the solid support. google.com |

Solution-Phase Cyclization Techniques for the Macrocyclization of Cyclo(-Arg-Ala-Asp-D-Phe-Lys)

Once the linear precursor is cleaved from the solid support, the next crucial step is the intramolecular cyclization to form the macrocyclic structure. This is typically performed in solution under high dilution to favor the intramolecular reaction over intermolecular oligomerization. pharmaceutical-networking.comosti.gov

Head-to-Tail Cyclization Approaches

The most common strategy for synthesizing c(RGDfK) is head-to-tail cyclization, where the N-terminal amine of the arginine residue forms an amide bond with the C-terminal carboxyl group of the lysine residue. pharmaceutical-networking.comosti.gov

The linear peptide, with all side-chain protecting groups still intact, is dissolved in a suitable organic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). rsc.org A coupling reagent is then added to activate the C-terminal carboxyl group. Several reagents have proven effective for this cyclization step:

1-Propanephosphonic acid cyclic anhydride (B1165640) (T3P®): This reagent is considered environmentally friendly and has been shown to be highly effective, leading to high yields of the cyclic peptide. google.com

Diphenylphosphoryl azide (B81097) (DPPA): A classical reagent for peptide cyclization. researchgate.net

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Often used in combination with HOBt and DIPEA. researchgate.netrsc.org

The reaction is typically stirred for several hours to overnight to ensure complete cyclization. rsc.org The pH of the reaction mixture is often adjusted to be slightly basic (around pH 8) using a base like DIPEA to facilitate the reaction. rsc.org

An alternative to solution-phase cyclization is on-resin cyclization, which can offer advantages by simplifying purification and potentially reducing side reactions like dimerization due to the "pseudo-dilution" effect of the resin. pharmaceutical-networking.comosti.gov In this approach, the linear peptide is cyclized while still attached to the solid support. osti.govnih.gov

Side-Chain to Side-Chain Cyclization Strategies (if applicable to the specific derivative)

While head-to-tail cyclization is standard for c(RGDfK), side-chain to side-chain cyclization is a powerful strategy for creating cyclic peptides with different architectures and properties. For RGD peptides, this can involve forming a link between the side chains of two amino acids within the peptide sequence. For instance, Suzuki-Miyaura cross-coupling has been used to cyclize RGD peptides by forming a bond between the indole (B1671886) ring of a tryptophan residue and an N-terminal boronic acid, either in solution or on-resin. researchgate.netacs.org This approach allows for the creation of macrocycles with biaryl moieties, adding a new dimension to structure-activity relationship studies. researchgate.netacs.org

Purification and Analytical Methodologies for Characterizing Synthetic Cyclo(-Arg-Ala-Asp-D-Phe-Lys)

Following synthesis and cyclization, the crude peptide must be purified and its identity and purity confirmed. google.com The final deprotection step, typically involving strong acid treatment with trifluoroacetic acid (TFA) and scavengers, removes the side-chain protecting groups. google.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for both the purification and purity analysis of c(RGDfK). rsc.orgnih.gov

For purification, a semi-preparative or preparative RP-HPLC system is used. nih.gov The crude peptide is dissolved in a minimal amount of a suitable solvent and injected onto a C18 column. nih.govaacrjournals.org A gradient of increasing organic solvent (typically acetonitrile (B52724) containing 0.1% TFA) in an aqueous mobile phase (water containing 0.1% TFA) is used to elute the peptide. nih.govaacrjournals.org Fractions are collected and analyzed by analytical HPLC to identify those containing the pure product. nih.gov

Analytical RP-HPLC is then used to determine the purity of the final product. A smaller-bore C18 column is used with a faster gradient to obtain a high-resolution chromatogram. nih.govaacrjournals.org The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. nih.gov A purity of >95% or even >98% is often desired for biological applications. nih.gov The retention time (t_R) under specific HPLC conditions is a characteristic property of the compound. For example, in one study, the crude peptide showed a major peak for the monomeric form of c(RGDfK) at a retention time of 11.08 minutes, while a dimer by-product appeared at 11.97 minutes. researchgate.netresearchgate.net

| HPLC System | Column | Mobile Phase | Gradient | Flow Rate | Detection |

| Analytical | C18, e.g., Jupiter Proteo (4.6 x 150 mm) researchgate.netnih.gov | A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA) nih.gov | Linear gradient of B in A nih.govaacrjournals.org | ~1 mL/min nih.govaacrjournals.org | UV at 214/220 nm or 300 nm rsc.orgaacrjournals.org |

| Semi-preparative | C18, e.g., Nucleosil (21.2 x 250 mm) researchgate.net | A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA) nih.gov | Slower gradient of B in A nih.gov | ~12-20 mL/min researchgate.netnih.gov | UV at 214/220 nm aacrjournals.org |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an indispensable tool for confirming the identity of the synthesized c(RGDfK) by verifying its molecular weight. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly coupled with HPLC (LC-MS) to provide real-time mass data for the peaks eluting from the column. researchgate.net This is particularly useful for identifying the desired product and any by-products in the crude reaction mixture. researchgate.net For c(RGDfK), the expected monoprotonated ion [M+H]⁺ would be observed. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique used for the mass analysis of peptides. rsc.orgresearchgate.net It is known for its sensitivity and ability to analyze complex mixtures. MALDI-TOF analysis of purified c(RGDfK) fractions confirms the presence of the monoprotonated ion [M+H]⁺ and can also reveal other adducts, such as the sodium adduct [M+Na]⁺. researchgate.net

The calculated molecular weight of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is approximately 603.32 g/mol . rsc.org Mass spectrometry results should show an observed mass-to-charge ratio (m/z) that corresponds to this calculated value. For instance, an observed m/z of 604.39 for [M+H]⁺ has been reported. rsc.org

| Technique | Ionization Method | Information Provided | Example Observed m/z for [M+H]⁺ |

| ESI-MS | Electrospray Ionization | Molecular weight of eluting peaks | 603.4 researchgate.net |

| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization | Precise molecular weight of purified sample | 603.474 researchgate.net |

Advanced Derivatization Strategies for Cyclo(-Arg-Ala-Asp-D-Phe-Lys) Analogues and Research Probes

The functionalization of the cyclic pentapeptide Cyclo(-Arg-Ala-Asp-D-Phe-Lys), often abbreviated as c(RGDfK), is crucial for developing targeted therapeutics and diagnostic agents. The lysine residue provides a versatile handle for chemical modification, allowing the attachment of various moieties to enhance the peptide's properties. Advanced derivatization strategies focus on creating analogues and research probes with improved targeting, imaging capabilities, and therapeutic potential.

Site-Specific Modification via Bioconjugation (e.g., azide, maleimide (B117702), biotinylation)

Site-specific modification of c(RGDfK) through bioconjugation techniques allows for the precise attachment of molecules such as imaging agents, drugs, or polymers. This targeted approach ensures that the biological activity of the RGD motif is preserved while introducing new functionalities.

Azide-Alkyne Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction for peptide modification. cpcscientific.comnih.gov The lysine side chain of c(RGDfK) can be converted to an azide derivative, Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)], which can then react with alkyne-containing molecules to form a stable triazole linkage. cpcscientific.commedchemexpress.com This method has been used to conjugate c(RGDfK) to various molecules, including fluorophores and metal chelates for imaging purposes. cpcscientific.com For instance, a prosthetic group, N-(4-[18F]fluorophenyl)pent-4-ynamide ([18F]FPPA), was conjugated to azido-c(RGDfK) to create a PET imaging agent. core.ac.ukcibm.ch The reaction is known for its high yield, specificity, and compatibility with aqueous environments. cpcscientific.commedchemexpress.com

Maleimide Chemistry: Maleimide-thiol chemistry is another widely used bioconjugation strategy. biosyn.comresearchgate.netnih.gov This reaction involves the formation of a stable thioether bond between a maleimide group and a thiol (sulfhydryl) group. biosyn.com A thiol group can be introduced into the c(RGDfK) peptide, for example, by modifying the lysine residue. This thiolated peptide can then be conjugated to molecules functionalized with a maleimide group. Studies have shown that the reaction between maleimide-functionalized nanoparticles and thiol-containing c(RGDfK) can achieve high conjugation efficiencies, for instance, 84 ± 4% after 30 minutes at room temperature. biosyn.comresearchgate.netnih.govuu.nl This method has been employed to attach c(RGDfK) to nanoparticles for drug delivery and to create radiolabeled analogues for imaging. uu.nlnih.gov For example, a maleimide-modified c(RGDfK) was successfully radiolabeled with an ¹⁸F-labeled thiol prosthetic group. nih.gov

Biotinylation: Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin makes it a powerful tool in various biochemical assays and for purification purposes. c(RGDfK) can be biotinylated, often at the lysine side chain, to create probes for studying integrin binding. biosynth.comfishersci.com For example, Cyclo[Arg-Gly-Asp-D-Phe-Lys(Biotin-PEG-PEG)] is a commercially available RGD peptide with a biotin tag and PEG spacers for enhanced binding efficiency. biosynth.com These biotinylated peptides are used in competitive binding assays to evaluate the affinity of other RGD analogues for integrin receptors. researchgate.net

| Bioconjugation Strategy | Reactive Groups | Resulting Linkage | Key Applications for Cyclo(-Arg-Ala-Asp-D-Phe-Lys) | References |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition (Click Chemistry) | Azide and Alkyne | Triazole | Conjugation to fluorophores, PET imaging agents (e.g., [18F]FPPA), and other functional molecules. | cpcscientific.commedchemexpress.comcore.ac.ukcibm.ch |

| Maleimide Chemistry | Maleimide and Thiol (Sulfhydryl) | Thioether | Attachment to nanoparticles for drug delivery, creation of radiolabeled imaging probes. | biosyn.comresearchgate.netnih.govuu.nlnih.gov |

| Biotinylation | Biotin derivative and reactive group on peptide (e.g., amine) | Amide (typically) | Probes for biochemical assays (e.g., competitive binding assays), purification, and detection. | biosynth.comfishersci.comresearchgate.net |

Radiopharmaceutical Labeling Techniques for Imaging Applications (e.g., 18F, 64Cu, 111In, 99mTc)

Radiolabeling of c(RGDfK) with various radionuclides has been instrumental in developing tracers for non-invasive imaging of αvβ3 integrin expression, which is a hallmark of angiogenesis and tumor metastasis. The choice of radionuclide depends on the imaging modality, such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

Fluorine-18 (¹⁸F) Labeling: As a positron-emitting radionuclide with a half-life of 109.8 minutes, ¹⁸F is widely used for PET imaging. core.ac.uk c(RGDfK) analogues have been labeled with ¹⁸F using various prosthetic groups. One common method involves conjugating the peptide with a molecule that can be readily fluorinated. For example, [¹⁸F]Galacto-RGD was synthesized by labeling a sugar-conjugated c(RGDfK) with 4-nitrophenyl 2-[¹⁸F]fluoropropionate. aacrjournals.orgnih.gov Another approach uses click chemistry to attach an ¹⁸F-labeled prosthetic group, such as [¹⁸F]FPPA, to an azide-modified c(RGDfK). core.ac.ukcibm.ch A one-step labeling method using an arylboronate precursor, [c(RGDfK)]2E-ArB(dan), has also been developed, allowing for rapid aqueous ¹⁸F-labeling to produce [c(RGDfK)]2E-¹⁸F-ArBF3⁻ in under 45 minutes. snmjournals.org

Copper-64 (⁶⁴Cu) Labeling: ⁶⁴Cu is another positron-emitting radionuclide suitable for PET imaging, with a longer half-life of 12.7 hours, allowing for imaging at later time points. c(RGDfK) derivatives are typically conjugated with a chelator, such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), which can stably complex ⁶⁴Cu. nih.govnih.gov Derivatives like NOTA-(PEG)₂-c(RGDfK) and NOTA-PEG₄-SAA₄-c(RGDfK) have been developed and evaluated for PET imaging of tumor integrin expression. nih.govnih.gov Studies have also explored the use of ⁶⁴Cu-labeled multimeric RGD peptides, such as tetramers and octamers, which can exhibit higher affinity and tumor uptake. snmjournals.org A chemo-radiotheranostic agent, ⁶⁴Cu-NOTA-TP-cRGDfK, has also been synthesized to target glioblastoma cells. fourwaves.com

Indium-111 (¹¹¹In) Labeling: ¹¹¹In is a gamma-emitting radionuclide with a half-life of 2.8 days, making it suitable for SPECT imaging. For ¹¹¹In labeling, c(RGDfK) is often conjugated with chelators like diethylenetriamine (B155796) pentaacetic acid (DTPA) or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). nih.govru.nlresearchgate.net For example, ¹¹¹In-DOTA-E-[c(RGDfK)]₂ has been used for biodistribution and therapy experiments in animal models. ru.nl A multifunctional single-attachment-point reagent (MSAP) containing a DTPA chelate and a Cy5.5 fluorophore has been conjugated to c(RGDfK) to create a dual-modality imaging agent, ¹¹¹In-MSAP-RGD. nih.gov Additionally, conjugating an Evans blue molecule to create ¹¹¹In-DOTA-EB-cRGDfK has been shown to improve pharmacokinetics and prolong blood circulation. mdpi.commediso.com

Technetium-99m (⁹⁹mTc) Labeling: ⁹⁹mTc is the most commonly used radionuclide in diagnostic nuclear medicine due to its ideal gamma energy (140 keV) and 6-hour half-life, making it perfect for SPECT imaging. c(RGDfK) peptides are often labeled with ⁹⁹mTc using a bifunctional chelator system. One common approach involves using 6-hydrazinonicotinamide (HYNIC) as the chelating moiety conjugated to the peptide. scite.aiacs.org The labeling process often involves a coligand, such as ethylenediamine-N,N'-diacetic acid (EDDA) or tricine, to complete the coordination sphere of the technetium. scite.aiacs.org For instance, [⁹⁹mTc(HYNIC-dimer)(EDDA)] has been synthesized with high radiochemical yield. scite.aiacs.org Another strategy involves conjugating c(RGDfK) to gold nanoparticles which are then labeled with ⁹⁹mTc via a HYNIC-GGC linker for molecular imaging. nih.gov

| Radionuclide | Imaging Modality | Half-life | Common Labeling Strategy for Cyclo(-Arg-Ala-Asp-D-Phe-Lys) | Example Radiotracer | References |

|---|---|---|---|---|---|

| ¹⁸F | PET | 109.8 minutes | Conjugation with a prosthetic group (e.g., fluoropropionate, arylboronate) or via click chemistry. | [¹⁸F]Galacto-RGD, [¹⁸F]FPPA-c(RGDfK) | core.ac.ukcibm.chaacrjournals.orgnih.govsnmjournals.org |

| ⁶⁴Cu | PET | 12.7 hours | Chelation using a NOTA chelator conjugated to the peptide. | ⁶⁴Cu-NOTA-PEG₄-SAA₄-c(RGDfK) | nih.govnih.govsnmjournals.orgfourwaves.com |

| ¹¹¹In | SPECT | 2.8 days | Chelation using a DOTA or DTPA chelator conjugated to the peptide. | ¹¹¹In-DOTA-E-[c(RGDfK)]₂ | nih.govru.nlresearchgate.netmdpi.commediso.com |

| ⁹⁹mTc | SPECT | 6.0 hours | Chelation using a HYNIC moiety with a coligand (e.g., EDDA, tricine). | [⁹⁹mTc(HYNIC-dimer)(EDDA)] | scite.aiacs.orgnih.govrsc.org |

Structural Elucidation and Conformational Analysis of Cyclo Arg Ala Asp D Phe Lys

Spectroscopic Characterization Methods for Cyclo(-Arg-Ala-Asp-D-Phe-Lys) Structural Confirmation

Spectroscopic methods are essential for confirming the primary structure and purity of synthesized Cyclo(-Arg-Ala-Asp-D-Phe-Lys). These techniques provide foundational data before more complex conformational studies are undertaken.

High-Performance Liquid Chromatography (HPLC) is a standard method to purify the peptide and assess its purity. For c(RADfK), HPLC analysis has been used to confirm a high purity level, often exceeding 99%. mybiosource.com Mass Spectrometry (MS) is employed to verify the molecular weight of the compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for peptides, and it confirms the molecular mass of c(RADfK) to be consistent with its chemical formula. mybiosource.com

Fourier-transform infrared (FTIR) spectroscopy is another valuable tool. While specific FTIR spectra for c(RADfK) are not widely published, the technique is broadly used to identify characteristic vibrational modes of the peptide backbone, such as the amide A (N-H stretching) and amide I (C=O stretching) bands, which provide information about secondary structures like β-turns and γ-turns that are common in cyclic peptides.

Table 1: Physicochemical and Spectroscopic Data for Cyclo(-Arg-Ala-Asp-D-Phe-Lys)

| Property | Value/Data | Source |

|---|---|---|

| Chemical Formula | C₂₈H₄₃N₉O₇ | mybiosource.com |

| Molecular Weight | 617.71 g/mol | mybiosource.com |

| Appearance | White powder | mybiosource.com |

| Purity (HPLC) | >99% | mybiosource.com |

| Mass Spectrometry | ESI-MS confirms expected molecular weight | mybiosource.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution. springernature.com By analyzing various NMR parameters, researchers can deduce the peptide's preferred conformation, flexibility, and intramolecular interactions.

For cyclic peptides, 1D and 2D NMR experiments like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed. NOESY and ROESY experiments are particularly crucial as they provide information about through-space proton-proton distances, which are used as constraints to calculate the 3D structure.

X-ray Crystallography and Cryo-Electron Microscopy for Solid-State and High-Resolution Structural Insights

X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the definitive methods for obtaining high-resolution, solid-state structures of molecules. labxing.com However, these techniques require the molecule to form well-ordered crystals or to be suitable for single-particle analysis, which presents a significant challenge for small, flexible cyclic peptides like Cyclo(-Arg-Ala-Asp-D-Phe-Lys).

To date, a crystal structure for c(RADfK) has not been deposited in public databases like the Cambridge Structural Database (CSD). The conformational flexibility inherent in many cyclic peptides often hinders the formation of the highly ordered crystal lattice required for X-ray diffraction. bachem.com The presence of multiple rotatable bonds and the potential for various low-energy conformations in solution make crystallization a difficult and often unsuccessful process. This lack of a solid-state structure is common for many cyclic peptides and underscores the heavy reliance on NMR and computational methods for structural analysis.

Computational Chemistry Approaches to Model Conformational Landscapes and Flexibility

Computational chemistry provides powerful tools to complement experimental data, offering insights into the full range of conformations a flexible molecule like c(RADfK) can adopt. These methods are essential for creating a comprehensive picture of the peptide's dynamic behavior.

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org By simulating the peptide in a virtual solvent box, MD can explore the conformational landscape, identify stable structures, and analyze the dynamics of the peptide backbone and side chains. nih.gov

For cyclic RGD and RAD peptides, MD simulations are used to understand how sequence modifications affect structure and receptor interaction. researchgate.net For example, simulations have been performed on surfaces functionalized with c(RADfK) to serve as a negative control, confirming that the structural presentation of the peptide, as predicted by MD, leads to minimal cell interaction compared to its RGD counterpart. rsc.org These simulations can reveal differences in the stability of key structural motifs, like β-turns, and the orientation of the crucial Arg and Asp side chains, providing a molecular basis for the observed differences in biological activity.

Given the complexity of the energy landscape of a cyclic peptide, various conformational searching algorithms are used to ensure that a wide range of possible structures is sampled. These methods aim to overcome the high energy barriers that can trap a molecule in a local energy minimum during a standard MD simulation. nih.gov

Algorithms such as replica-exchange molecular dynamics (REMD) and simulated annealing are enhanced sampling techniques that facilitate broader exploration of the conformational space. nih.gov For cyclic peptides, these algorithms can generate an ensemble of low-energy conformations. By comparing these computationally generated structures with experimental data from NMR, researchers can validate and refine the solution structure. While specific studies detailing the application of these algorithms to c(RADfK) are limited, the general approach is a cornerstone of modern peptide structural analysis. researchgate.net

Molecular Mechanisms of Action and Target Engagement of Cyclo Arg Ala Asp D Phe Lys

Identification and Biophysical Characterization of Specific Molecular Targets

The biological activity of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is initiated by its binding to specific molecular targets on the cell surface. The primary targets identified are integrin receptors, a family of transmembrane glycoproteins that mediate cell-matrix and cell-cell adhesion. nih.gov The Arg-Ala-Asp (RAD) sequence within the cyclic peptide is a key recognition motif for these receptors.

Cyclo(-Arg-Ala-Asp-D-Phe-Lys) and its related analog, Cyclo(-Arg-Gly-Asp-D-Phe-Lys) or c(RGDfK), have been extensively studied for their binding affinity to various integrin subtypes. The RGD motif is a well-known recognition sequence for several integrins, particularly αvβ3 and αvβ5. nih.govnih.gov These integrins are often overexpressed on the surface of tumor cells and activated endothelial cells, making them significant targets in cancer research. nih.govnih.gov

While c(RGDfK) is a potent and selective inhibitor of the αvβ3 integrin, c(RADfK) is often used as a negative control peptide in research studies due to its lower binding affinity. biosynth.comchemsrc.commedchemexpress.com The substitution of glycine (B1666218) (Gly) in the potent c(RGDfK) with alanine (B10760859) (Ala) in c(RADfK) significantly impacts its interaction with integrin receptors. This difference in affinity highlights the stringent structural requirements for potent integrin binding.

The binding affinity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to the receptor. While specific IC50 values for Cyclo(-Arg-Ala-Asp-D-Phe-Lys) are not as widely reported as for its RGD counterpart, the consensus in the scientific literature is that it possesses a low affinity for integrin receptors. fishersci.com

For comparison, various derivatives and conjugates of the closely related c(RGDfK) peptide have demonstrated high affinity for αvβ3 and αvβ5 integrins, with IC50 values in the nanomolar range. For instance, a FITC-conjugated dimeric RGD peptide, FITC-Galacto-RGD2, exhibited an IC50 value of 28 ± 8 nM for αvβ3/αvβ5 integrins on U87MG glioma cells. acs.org Another study reported an IC50 of 0.94 nM for Cyclo(-RGDfK) against the αvβ3 integrin. chemsrc.com In contrast, a study mentioned that various cyclic RGD peptides showed selective inhibition of αvβ3 integrin with IC50 values ranging from 7–40 nM, but significantly higher IC50 values for αvβ5 (600–4,000 nM) and αIIbβ3 (700–5,000 nM) integrins. nih.gov

| Compound | Target Integrin(s) | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|---|

| Cyclo(-RGDfK) | αvβ3 | 0.94 | Not Specified | chemsrc.com |

| FITC-Galacto-RGD2 | αvβ3/αvβ5 | 28 ± 8 | U87MG glioma cells | acs.org |

| Cyclic RGD peptides (general) | αvβ3 | 7 - 40 | Not Specified | nih.gov |

| Cyclic RGD peptides (general) | αvβ5 | 600 - 4,000 | Not Specified | nih.gov |

| Cyclic RGD peptides (general) | αIIbβ3 | 700 - 5,000 | Not Specified | nih.gov |

Currently, there is limited direct evidence in the reviewed literature to suggest that Cyclo(-Arg-Ala-Asp-D-Phe-Lys) directly modulates or inhibits enzyme activity as its primary mechanism of action. The primary focus of research has been on its role as a receptor antagonist. However, a related maleimide (B117702) derivative, Cyclo[Arg-Gly-Asp-D-Phe-Lys(Mal)], has been shown to inhibit nitric oxide production in macrophages by blocking the release of arginase. biosynth.com This suggests that modifications to the parent peptide can introduce enzyme-modulating properties.

The principal mechanism by which Cyclo(-Arg-Ala-Asp-D-Phe-Lys) exerts its effects is through the perturbation of protein-protein interactions. semanticscholar.org Specifically, it competitively inhibits the binding of extracellular matrix (ECM) proteins, such as vitronectin and fibronectin, to integrin receptors. nih.gov This disruption of the natural ligand-receptor interaction is the foundational step in its biological activity. The interaction between the peptide and the integrin receptor is a classic example of a small molecule perturbing a larger protein-protein interaction.

Enzyme Modulation and Inhibition Kinetics

Elucidation of Intracellular Signaling Pathways Modulated by Cyclo(-Arg-Ala-Asp-D-Phe-Lys)

By binding to integrin receptors, even with low affinity, Cyclo(-Arg-Ala-Asp-D-Phe-Lys) can influence the complex network of intracellular signaling pathways that are normally initiated by integrin-ligand engagement. fishersci.com Integrins lack intrinsic kinase activity and rely on recruiting and activating various signaling proteins to transduce signals across the plasma membrane. nih.gov

The binding of ligands to integrins leads to the clustering of these receptors and the recruitment of a large complex of signaling molecules to the cytoplasmic tail of the integrin β subunit. This complex, known as the focal adhesion, includes non-receptor tyrosine kinases such as Focal Adhesion Kinase (FAK) and Src family kinases.

While direct studies on the signaling pathways modulated by Cyclo(-Arg-Ala-Asp-D-Phe-Lys) are scarce, a modified version, Cyclo[Arg-Ala-Asp-D-Phe-Lys(Ac-SCH2CO)], has been shown to inhibit NF-κB signaling pathways, which leads to a reduction in the production of inflammatory cytokines. biosynth.com The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Inhibition of this pathway suggests that the peptide, or its derivatives, can have significant downstream effects on cellular function.

The ability of Cyclo[Arg-Ala-Asp-D-Phe-Lys(Ac-SCH2CO)] to inhibit the NF-κB signaling pathway would also be expected to alter the expression of a wide array of genes involved in inflammation and cell survival. biosynth.com Further proteomic studies would be necessary to fully map the network of proteins whose expression or activity is altered following treatment with Cyclo(-Arg-Ala-Asp-D-Phe-Lys).

Upstream Receptor Activation and Downstream Signaling Cascades

Specificity and Selectivity Profiling Against Off-Targets

The specificity of Cyclo(-Arg-Ala-Asp-D-Phe-Lys), also known as c(RADfK), is most clearly understood in the context of its relationship with the highly studied integrin-binding peptide, Cyclo(-Arg-Gly-Asp-D-Phe-Lys) or c(RGDfK). The c(RADfK) peptide is frequently utilized in scientific research as a negative control for c(RGDfK). medchemexpress.combiocat.combioscience.co.uk The critical difference lies in the substitution of the central glycine (G) residue in the Arg-Gly-Asp (RGD) recognition motif with an alanine (A) residue. This single amino acid change significantly diminishes the peptide's affinity for its primary target, the αvβ3 integrin.

The RGD sequence is a fundamental recognition motif that extracellular matrix proteins use to bind to various integrins. nih.gov The conformation of this motif within a cyclic peptide backbone dictates its binding affinity and selectivity for different integrin subtypes. The c(RGDfK) peptide, for instance, shows high potency and selectivity for the αvβ3 integrin, with significantly lower affinity for other integrins such as αvβ5 and αIIbβ3.

In contrast, c(RADfK) demonstrates markedly reduced binding to these integrin receptors. Its use as a control peptide is based on this low-affinity binding profile, allowing researchers to differentiate between specific receptor-mediated effects of c(RGDfK) and non-specific interactions. While precise inhibitory concentration (IC50) values for c(RADfK) against a wide panel of off-targets are not as extensively published as for its RGD counterpart, its functional characterization as a negative control implies that its affinity for key integrin targets is substantially lower. biosynth.com

Despite its classification as a low-affinity control, some research indicates that c(RADfK) is not entirely inert. Studies have reported that the peptide can inhibit endothelial cell proliferation and the formation of tumor vasculature, suggesting it may retain some antiangiogenic properties. biosynth.com This indicates that while its affinity is too low for it to serve as a potent targeting ligand in the same vein as c(RGDfK), it may still exert biological effects.

The table below summarizes the comparative selectivity profile of the parent c(RGDfK) peptide, which provides context for the expected low affinity of c(RADfK).

| Compound | Target Integrin | Reported Affinity / Activity | Reference |

|---|---|---|---|

| Cyclo(-Arg-Gly-Asp-D-Phe-Lys) [c(RGDfK)] | αvβ3 | High (IC50: 7-40 nM) | |

| Cyclo(-Arg-Gly-Asp-D-Phe-Lys) [c(RGDfK)] | αvβ5 | Low (IC50: 600-4,000 nM) | |

| Cyclo(-Arg-Gly-Asp-D-Phe-Lys) [c(RGDfK)] | αIIbβ3 | Low (IC50: 700-5,000 nM) | |

| Cyclo(-Arg-Ala-Asp-D-Phe-Lys) [c(RADfK)] | αvβ3 | Low / Negative Control Activity | biosynth.com |

Cellular Internalization Pathways and Subcellular Localization

The cellular uptake and subsequent fate of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) are intrinsically linked to its low binding affinity for cell surface receptors. Comprehensive studies detailing the specific internalization pathways and subcellular localization of c(RADfK) are limited, which is consistent with its primary role as a negative control peptide in research. biosynth.com

For comparison, the internalization of high-affinity RGD peptides like c(RGDfK) is well-characterized. These peptides are actively internalized by cells, primarily through receptor-mediated endocytosis after binding to surface integrins, particularly αvβ3. nih.gov This process allows for the targeted delivery of conjugated cargoes, such as imaging agents or therapeutic drugs, into cells that overexpress the target integrin. nih.govmdpi.com

Given that c(RADfK) lacks the high-affinity binding to αvβ3 that is required to efficiently trigger receptor-mediated endocytosis, its rate of cellular internalization is expected to be substantially lower than that of c(RGDfK). Any cellular uptake that does occur is more likely to proceed through non-specific, low-efficiency mechanisms such as fluid-phase pinocytosis rather than a specific, receptor-driven pathway. Consequently, significant accumulation within specific subcellular compartments is not anticipated. The lack of a specific uptake mechanism means that the peptide, if it enters the cell at all, would likely remain dispersed in the cytoplasm or be processed through general endosomal-lysosomal pathways without targeted localization.

Cellular and Subcellular Biological Activities of Cyclo Arg Ala Asp D Phe Lys in in Vitro Models

Impact on Cellular Adhesion, Migration, and Invasion Assays

Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is frequently utilized as a negative control in studies involving RGD peptides due to its low affinity for integrin receptors that are crucial for cell adhesion. eurogentec.comcpcscientific.comwatsonbio.com Integrins are a family of cell surface glycoproteins that mediate cell-matrix and cell-cell interactions, playing a pivotal role in adhesion, migration, and invasion. nih.gov The RGD sequence is a primary recognition motif for many integrins, and its modification to a RAD sequence significantly diminishes this binding capability. eurogentec.comcpcscientific.comwatsonbio.com

A derivative of this peptide, Cyclo[Arg-Ala-Asp-D-Phe-Lys(Ac-SCH2CO)], has been shown to inhibit tumor cell migration. biosynth.com However, detailed quantitative data on the direct impact of the unmodified Cyclo(-Arg-Ala-Asp-D-Phe-Lys) on cellular adhesion, migration, and invasion are limited, with its primary role being a benchmark for low or non-specific binding. eurogentec.comcpcscientific.comwatsonbio.com

| Compound | Assay | Cell Type | Observed Effect | Reference |

|---|---|---|---|---|

| Cyclo(-Arg-Ala-Asp-D-Phe-Lys) | Integrin Binding/Cell Adhesion | Not specified | Low affinity binding to integrin peptides, used as a negative control. | eurogentec.comcpcscientific.comwatsonbio.com |

| Cyclo[Arg-Ala-Asp-D-Phe-Lys(Ac-SCH2CO)] | Cell Migration | Tumor cells | Inhibition of migration. | biosynth.com |

Modulation of Cell Proliferation, Differentiation, and Apoptosis Induction

The effect of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) on cell proliferation is context-dependent. While it is often used as a negative control, some studies indicate it can have biological effects. For instance, it has been shown to inhibit the proliferation of endothelial cells. biosynth.com A modified version, Cyclo[Arg-Ala-Asp-D-Phe-Lys(Ac-SCH2CO)], has also been observed to inhibit tumor cell proliferation. biosynth.com There is currently no available research data on the specific effects of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) on cell differentiation or apoptosis induction in in vitro models.

| Compound | Assay | Cell Type | Observed Effect | Reference |

|---|---|---|---|---|

| Cyclo(-Arg-Ala-Asp-D-Phe-Lys) | Cell Proliferation | Endothelial cells | Inhibition of proliferation. | biosynth.com |

| Cyclo[Arg-Ala-Asp-D-Phe-Lys(Ac-SCH2CO)] | Cell Proliferation | Tumor cells | Inhibition of proliferation. | biosynth.com |

Effects on Angiogenesis and Vascularization in Cell Culture Systems

Cyclo(-Arg-Ala-Asp-D-Phe-Lys) has demonstrated anti-angiogenic properties in in vitro studies. biosynth.com It has been shown to inhibit the formation of tumor vasculature, a key process in angiogenesis. biosynth.com This suggests that despite its low affinity for certain integrins, it may interfere with signaling pathways or cellular interactions necessary for the development of new blood vessels in cell culture systems. biosynth.com

Immunomodulatory Properties and Influence on Inflammatory Pathways

There is limited direct evidence regarding the immunomodulatory properties of Cyclo(-Arg-Ala-Asp-D-Phe-Lys). However, a closely related derivative, Cyclo[Arg-Ala-Asp-D-Phe-Lys(Ac-SCH2CO)], has been shown to inhibit the production of inflammatory cytokines by inhibiting NFκB signaling pathways. biosynth.com This suggests a potential, though not yet fully explored, role for this class of peptides in modulating inflammatory responses.

Studies on Stem Cell Behavior and Development

Currently, there is no available research data specifically detailing the effects of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) on stem cell behavior and development in in vitro models.

Pharmacological and Biological Investigations of Cyclo Arg Ala Asp D Phe Lys in Preclinical in Vivo Models

In Vivo Pharmacokinetics and Biodistribution in Non-Human Organisms

Detailed pharmacokinetic and biodistribution studies focusing solely on the unconjugated c(RADfK) peptide are not extensively documented in the available literature. Its primary use as a control peptide means it is typically studied as part of a larger conjugate, such as a nanoparticle or a radiolabeled complex, to assess the biodistribution of a non-targeting agent in comparison to its RGD-targeted counterpart.

Comprehensive ADME profiles for the standalone c(RADfK) peptide are not available in the reviewed scientific literature. Studies have focused on the in vivo behavior of c(RADfK) when conjugated to other molecules. For instance, when conjugated to polyethylene (B3416737) glycol (PEG) and complexed with siRNA (a formulation referred to as RAPM/siRNA-Cy5), the resulting nanoparticles are used to establish a baseline for biodistribution without active targeting. nih.gov In these experiments, the focus is less on the metabolism of the peptide itself and more on the clearance and distribution of the entire nanoparticle complex. nih.gov Similarly, doxorubicin (B1662922) conjugates bearing c(RADfK) have been synthesized to serve as control agents in in vivo studies. nih.govcolab.ws

The biodistribution of c(RADfK)-based conjugates is characterized by a lack of specific accumulation in tumors or tissues that overexpress αvβ3 integrin. This contrasts with the behavior of c(RGDfK) conjugates, which show targeted uptake.

In a study using a human non-small-cell lung cancer xenograft model in nude mice, nanoparticles formed with a PEGylated c(RADfK) control peptide (RAPM) and loaded with Cy5-labeled siRNA were injected intravenously. nih.gov Ex vivo imaging 24 hours post-injection showed the distribution of the non-targeted complex across various organs. nih.gov The fluorescence signal from the RAPM/siRNA-Cy5 complex was observed in the liver, lung, spleen, and kidneys, with a notably lower signal in the tumor compared to the targeted RGD-based nanoparticles. nih.gov This pattern suggests clearance through the reticuloendothelial system (liver and spleen) and kidneys, which is typical for nanoparticles of that size, without specific retention in the tumor tissue. nih.gov

Another study used a radiolabeled version, ¹⁷⁷Lu-RAFT-RAD, as a control in mice bearing U-87 MG tumors. mdpi.com SPECT/CT imaging revealed that this non-targeting agent did not specifically accumulate in the tumor, unlike its RGD counterpart. mdpi.com

Table 1: Ex Vivo Biodistribution of RAPM/siRNA-Cy5 in Nude Mice with Luciferase-A549 Xenografts (24 hours post-injection)

This table illustrates the relative fluorescence intensity in various organs, indicating the distribution of the non-targeted control nanoparticle complex. Data is qualitative based on imaging from the cited source.

| Organ | Relative Signal Intensity |

| Tumor | Low |

| Heart | Low |

| Liver | High |

| Spleen | Moderate |

| Lung | Moderate |

| Kidney | Moderate |

| Source: Adapted from experimental descriptions in Self-assembled nanoparticles based on the c(RGDfk) peptide for the delivery of siRNA targeting the VEGFR2 gene for tumor therapy. nih.gov |

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

In Vivo Imaging Modalities Utilizing Labeled Cyclo(-Arg-Ala-Asp-D-Phe-Lys) Probes

The cyclic peptide Cyclo(-Arg-Ala-Asp-D-Phe-Lys), often referred to as c(RGDfK), serves as a crucial targeting moiety for the in vivo imaging of integrin αvβ3 expression, which is a key biomarker for processes like angiogenesis and tumor metastasis. aacrjournals.orgnih.govnih.gov By attaching various imaging agents, researchers can non-invasively visualize and quantify the expression of this integrin in preclinical models.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging

PET and SPECT are highly sensitive nuclear imaging techniques that utilize radiolabeled molecules to visualize physiological processes. thno.org Cyclo(-Arg-Ala-Asp-D-Phe-Lys) has been successfully conjugated with a variety of radionuclides for PET and SPECT imaging of integrin αvβ3. thno.orgnih.gov

PET Imaging:

For PET imaging, Cyclo(-Arg-Ala-Asp-D-Phe-Lys) has been labeled with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). snmjournals.orgsnmjournals.org

⁶⁸Ga-labeled c(RGDfK) Probes: ⁶⁸Ga-DOTA-E[c(RGDfK)]₂ has been used to visualize αvβ3 integrin ligand binding in tumor models. snmjournals.org Studies in mice with melanoma tumors showed significantly higher uptake of this tracer, indicating increased integrin activity. snmjournals.org Another study compared ⁶⁸Ga-labeled c(RGDfK) conjugated with different chelators, DOTA and NODAGA. snmjournals.org The results showed that ⁶⁸Ga-NODAGA-c(RGDfK) could be labeled at room temperature and demonstrated a better tumor-to-kidney ratio compared to ⁶⁸Ga-DOTA-c(RGDfK). snmjournals.org

⁶⁴Cu-labeled c(RGDfK) Probes: The longer half-life of ⁶⁴Cu allows for imaging at later time points, potentially improving tumor-to-background ratios. snmjournals.org Studies comparing ⁶⁴Cu-labeled c(RGDfK) with DOTA, NODAGA, and CB-TE2A chelators found that ⁶⁴Cu-NODAGA-c(RGDfK) and ⁶⁴Cu-CB-TE2A-c(RGDfK) provided high-contrast images of glioblastoma xenografts at 18 hours post-injection. snmjournals.org The uptake in tumors was shown to be receptor-mediated, as it was significantly reduced by co-injection of a blocking peptide. snmjournals.org

SPECT Imaging:

For SPECT imaging, Technetium-99m (⁹⁹mTc) is a commonly used radionuclide due to its favorable nuclear properties. thno.org

⁹⁹mTc-labeled c(RGDfK) Probes: A novel radiotracer, ⁹⁹mTc-IDA-D-[c(RGDfK)]₂, has been developed and evaluated for imaging integrin αvβ3 expression. nih.govsnmjournals.org In a mouse model of laser-induced choroidal neovascularization, SPECT imaging with this tracer showed significant uptake in the neovascular lesions, highlighting its potential for assessing angiogenic activity. snmjournals.org Another study reported the use of ⁹⁹mTc-HYNIC-E-[c(RGDfK)]₂ in a mouse model of ovarian carcinoma, where it demonstrated specific tumor accumulation. aacrjournals.org

The following table summarizes key findings from preclinical PET and SPECT imaging studies using labeled Cyclo(-Arg-Ala-Asp-D-Phe-Lys) probes.

| Probe | Imaging Modality | Preclinical Model | Key Findings | Reference |

| ⁶⁸Ga-DOTA-E[c(RGDfK)]₂ | PET | B16-F10-luc melanoma in mice | Increased tracer uptake correlating with higher integrin activity. | snmjournals.org |

| ⁶⁸Ga-NODAGA-c(RGDfK) | PET | U87MG glioblastoma xenografts in mice | Favorable room temperature labeling and improved tumor-to-kidney ratio. | snmjournals.org |

| ⁶⁴Cu-NODAGA-c(RGDfK) | PET | U87MG glioblastoma xenografts in mice | High-contrast tumor images at 18 hours post-injection. | snmjournals.org |

| ⁹⁹mTc-IDA-D-[c(RGDfK)]₂ | SPECT | Laser-induced choroidal neovascularization in mice | Significant uptake in angiogenic lesions. | snmjournals.org |

| ⁹⁹mTc-HYNIC-E-[c(RGDfK)]₂ | SPECT | Ovarian carcinoma xenografts in mice | Specific tumor accumulation. | aacrjournals.org |

Optical Imaging and Magnetic Resonance Imaging (MRI) Applications

Beyond nuclear imaging, Cyclo(-Arg-Ala-Asp-D-Phe-Lys) has been adapted for other imaging modalities, including optical imaging and MRI.

Optical Imaging:

Near-infrared (NIR) fluorescence imaging offers advantages such as high sensitivity and the absence of ionizing radiation. Cyclo(-Arg-Ala-Asp-D-Phe-Lys) has been conjugated to NIR fluorescent dyes to create probes for cancer imaging. nih.govacs.org

NIR-labeled c(RGDfK) Probes: Studies have utilized c(RGDfK) appended with a shielded heptamethine cyanine (B1664457) dye (s775z) for imaging cancer cells and tumors. nih.govacs.org These probes effectively targeted integrin-expressing cancer cells in both cell microscopy and mouse tumor models. nih.govacs.org Another study developed a nuclear-targeting probe, AO-(cRGDfK)₂, which combined c(RGDfK) with acridine (B1665455) orange. In vivo imaging in tumor-bearing mice showed that a significant percentage of the fluorescence signal accumulated in the tumor sites. nih.gov A tetrameric RGD-based peptide conjugate, A700-RAFT-RGD, was developed for tumor imaging by targeting integrin αvβ3. nih.gov

Magnetic Resonance Imaging (MRI):

MRI provides high-resolution anatomical images. To enhance the molecular imaging capabilities of MRI, Cyclo(-Arg-Ala-Asp-D-Phe-Lys) has been incorporated into contrast agents.

c(RGDfK)-conjugated Nanoparticles for MRI: Iron oxide nanoparticles (IONs) conjugated with a c(RGDfK) derivative have been developed as a dual-modality SPECT/MRI contrast agent. mdpi.com In a glioblastoma tumor-bearing mouse model, these targeted nanoparticles showed significantly higher tumor accumulation compared to non-targeted nanoparticles. mdpi.com This approach allows for the correlation of high-sensitivity SPECT data with high-resolution MRI images.

Pharmacodynamic Biomarker Studies and Target Engagement Validation in Preclinical Settings

Labeled Cyclo(-Arg-Ala-Asp-D-Phe-Lys) probes are valuable tools for pharmacodynamic (PD) biomarker studies and for validating target engagement of anti-angiogenic therapies in preclinical models. thno.orgthno.orgnih.gov By imaging integrin αvβ3 expression before and after treatment, researchers can assess the molecular response to a therapeutic intervention. thno.org

Monitoring Anti-angiogenic Therapy: The level of integrin αvβ3 expression is considered a surrogate marker of angiogenic activity. thno.org Imaging this expression can serve as an early indicator of the effectiveness of anti-angiogenic drugs. thno.org

Blocking Studies: The specificity of radiolabeled c(RGDfK) probes for integrin αvβ3 is often confirmed through "blocking" experiments. thno.orgaacrjournals.org In these studies, co-administration of an excess amount of unlabeled c(RGDfK) or a similar RGD peptide competes with the radiolabeled probe for binding to the integrin, leading to a significant reduction in tumor uptake of the tracer. thno.orgsnmjournals.orgaacrjournals.org For instance, pretreatment of melanoma-bearing mice with an αv-selective peptide significantly reduced the tumor-to-blood and tumor-to-muscle ratios of an ¹⁸F-labeled RGD glycopeptide. aacrjournals.org Similarly, the uptake of ⁶⁴Cu- and ⁶⁸Ga-labeled c(RGDfK) conjugates in U87MG tumors was significantly reduced upon co-injection of excess c(RGDfV). snmjournals.org

Correlation with Immunohistochemistry: The in vivo imaging findings are often correlated with ex vivo immunohistochemical analysis of tumor tissues. thno.org For example, microPET scans of mice with different tumor xenografts using [¹⁸F]Galacto-RGD showed a good correlation between tracer uptake and the level of αvβ3 expression confirmed by immunohistochemistry. thno.org

The following table provides examples of pharmacodynamic studies using labeled Cyclo(-Arg-Ala-Asp-D-Phe-Lys).

| Study Type | Probe | Preclinical Model | Key Findings | Reference |

| Target Engagement | [¹⁸F]Galacto-RGD | Melanoma M21-bearing mice | Pretreatment with an αv-selective peptide reduced tumor-to-blood and tumor-to-muscle ratios, confirming receptor-specific binding. | aacrjournals.org |

| Blocking Experiment | ⁶⁴Cu- and ⁶⁸Ga-labeled c(RGDfK) | U87MG glioblastoma xenografts in mice | Co-injection of excess c(RGDfV) significantly reduced tumor uptake of the radiotracers, demonstrating receptor-mediated uptake. | snmjournals.org |

| Target Validation | [¹⁸F]Galacto-RGD | Lewis Lung Cell Cancer and M21 melanoma xenografts in mice | MicroPET imaging showed a correlation between tracer accumulation and αvβ3 expression levels determined by immunohistochemistry. | thno.org |

| Pharmacodynamic Biomarker | ⁹⁹mTc-IDA-D-[c(RGDfK)]₂ | Lung cancers and brain tumors | The tracer was deemed efficacious for imaging integrin αvβ3 expression, with potential application for monitoring antiangiogenic therapy. | nih.gov |

Computational and Theoretical Perspectives on Cyclo Arg Ala Asp D Phe Lys

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR aims to predict the activity of new, unsynthesized analogs. For a series of related peptides, QSAR can identify key structural, electronic, and physicochemical properties that govern their efficacy and potency.

While extensive QSAR studies focusing on a series of c(RADfK) analogs are not widely published due to its nature as a control peptide, computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations have been applied to understand the physicochemical properties of c(RADfK) conjugates. researchgate.net For instance, such studies have been used to evaluate conjugates of the peptide with therapeutic agents like paclitaxel. researchgate.netnih.gov

A hypothetical QSAR study on analogs of c(RADfK) and its active counterpart c(RGDfK) would likely focus on descriptors that capture the conformational differences arising from the Ala/Gly substitution.

Table 1: Key Molecular Descriptors in Peptide QSAR Studies

| Descriptor Category | Examples | Relevance to c(RADfK) vs. c(RGDfK) |

| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | The methyl side chain of Alanine (B10760859) in c(RADfK) introduces steric bulk compared to the hydrogen in Glycine (B1666218), altering the peptide's overall shape and ability to fit into a receptor binding pocket. |

| Electronic | Dipole Moment, Partial Atomic Charges | Changes in the peptide backbone conformation can alter the distribution of charges and the overall dipole moment, affecting electrostatic interactions with the receptor. |

| Conformational | Torsional Angles (Phi, Psi), Radius of Gyration | The presence of Alanine restricts the conformational flexibility of the peptide backbone compared to Glycine, preventing it from adopting the bioactive conformation necessary for receptor binding. |

| Hydrophobicity | LogP | While the Ala/Gly change is minor, it slightly increases hydrophobicity, which can influence interactions and solubility. |

These descriptors would be used to build a model that could quantitatively explain the dramatic loss of activity when Glycine is replaced by Alanine, thereby confirming that steric hindrance and conformational rigidity are the primary drivers of its inactivity.

Molecular Docking Simulations of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) with Receptor Binding Sites

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, such as a protein). These simulations are instrumental in understanding the interactions that stabilize a ligand-receptor complex and in predicting binding affinity.

In the context of c(RADfK), docking simulations are primarily used to illustrate its inability to effectively bind to integrin receptors, such as αvβ3, in contrast to the high-affinity binding of c(RGDfK). The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for many integrins. nih.gov Competition experiments have shown that c(RADfK) does not inhibit the binding of ligands to the αvβ3 integrin, even at high concentrations, underscoring its role as a negative control. rsc.org

A comparative docking simulation would reveal:

c(RGDfK) in the Integrin Binding Site: The simulation would show the peptide adopting a specific, low-energy conformation. The guanidinium (B1211019) group of Arginine and the carboxyl group of Aspartic acid would form critical salt bridges and hydrogen bonds with complementary residues in the integrin binding pocket. The flexible Glycine allows the peptide backbone to make the necessary turn for these key interactions to occur simultaneously.

c(RADfK) in the Integrin Binding Site: When attempting to dock c(RADfK), the additional methyl group on the Alanine residue would introduce a steric clash with the protein surface. This clash would prevent the peptide backbone from achieving the precise conformation required for the Arg and Asp side chains to engage their binding partners optimally. The simulation would result in a higher, less favorable binding energy score, correctly predicting a significantly lower or negligible binding affinity.

Table 2: Comparative Binding Assay Data for Integrin αvβ3

| Compound | Type | IC₅₀ Value (nmol/L) | Binding Affinity |

| Echistatin | Natural Ligand | 0.79 ± 0.29 | High |

| c(RGDfK) | Active Analog | 46.83 ± 14.74 | High |

| c(RADfK) | Negative Control | No inhibition observed | Negligible |

| Source: Data derived from competitive displacement experiments on U87MG cells. rsc.org |

De Novo Design Strategies for Novel Cyclic Peptides Inspired by Cyclo(-Arg-Ala-Asp-D-Phe-Lys)

De novo design refers to the creation of novel proteins or peptides from scratch, based on fundamental principles of chemistry and structural biology, rather than by modifying existing natural molecules. nih.gov Computational methods for de novo peptide design often involve two main stages: backbone assembly and sequence design, followed by computational validation. nih.govplos.org

While one would typically draw inspiration from a highly active peptide, the structural knowledge gained from comparing c(RADfK) and c(RGDfK) is invaluable for de novo design. This comparison provides a clear "negative design" principle: if high affinity and specificity are desired, steric hindrance near the key binding motifs must be avoided.

Strategies for designing novel cyclic peptides that could be informed by the c(RADfK)/c(RGDfK) pair include:

Scaffold-Based Design: Using the c(RGDfK) backbone as a starting scaffold, designers can introduce non-natural amino acids or modify existing ones to enhance properties like stability or binding affinity. The knowledge that an Alanine at a specific position abolishes activity provides a critical constraint for the design process.

Fragment-Based Assembly: Computational tools can assemble novel cyclic peptides from fragments. nih.gov By defining the essential pharmacophore (the Arg and Asp side chains and their relative orientation), the algorithm can explore various backbone chemistries and linker lengths to find novel structures that present the pharmacophore correctly, avoiding the conformational restrictions seen in c(RADfK).

Computational Evolution: Design algorithms can iteratively modify a starting peptide sequence and evaluate the fitness of each new design using docking and energy calculations. Starting with c(RGDfK), an algorithm could explore substitutions at each position (except the essential Arg and Asp) to optimize interactions with a target receptor, while simultaneously penalizing designs that introduce steric clashes, as learned from the c(RADfK) example.

These design strategies aim to create new molecules with precisely controlled shapes and functions, moving beyond the limitations of naturally occurring peptide structures. nih.gov

Bioinformatic Analysis of Predicted Targets and Interacting Biological Networks

Bioinformatics employs computational tools to analyze biological data, and in drug discovery, it is used to predict the molecular targets of a compound and the biological pathways it may influence. For a novel compound, a typical bioinformatic analysis might involve screening its structure against a library of known protein binding sites to generate a list of potential targets.

For a compound like Cyclo(-Arg-Ala-Asp-D-Phe-Lys), the bioinformatic perspective is slightly different. Its primary "target," the αvβ3 integrin, is already known, as is its lack of affinity for it. nih.govnih.gov Therefore, a bioinformatic analysis would serve more as a confirmatory tool and a method for "de-targeting."

The analysis would likely proceed as follows:

Target Prediction: The 3D structure of c(RADfK) would be screened against databases of protein structures (e.g., Protein Data Bank). The results would be expected to show a very low predicted binding score for integrin αvβ3, consistent with experimental data.

Off-Target Profiling: The analysis would search for other potential binding partners. Given its structure as a small, constrained peptide, it is unlikely to have high-affinity interactions with numerous other proteins. The bioinformatic screen would likely predict a "clean" profile with no significant off-target interactions, reinforcing its suitability as a negative control.

Pathway Analysis: By mapping any potential low-affinity interactors to biological networks, pathway analysis tools could predict if the peptide might have any unintended biological effects. For c(RADfK), this analysis is expected to show no significant perturbation of major signaling or metabolic pathways, confirming that its effects in a biological system are minimal compared to an active compound.

This type of analysis is crucial for validating a negative control, ensuring that the observed biological effects in an experiment can be confidently attributed to the active compound being tested [e.g., c(RGDfK)] and not to some unknown activity of the control peptide.

Table 3: Mentioned Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| c(RADfK) | Cyclo(-Arg-Ala-Asp-D-Phe-Lys) |

| c(RGDfK) | Cyclo(-Arg-Gly-Asp-D-Phe-Lys) |

| Echistatin | Echistatin |

| Paclitaxel | Paclitaxel |

| c(RADfK)-paclitaxel | Cyclo(-Arg-Ala-Asp-D-Phe-Lys)-paclitaxel conjugate |

Research Methodologies and Analytical Techniques Applied to Cyclo Arg Ala Asp D Phe Lys Studies

Advanced Mass Spectrometry for Metabolite Profiling and Quantification

Advanced mass spectrometry (MS) is a cornerstone technique for the characterization and quantification of peptides like c(RADfK). It is used to confirm the identity, purity, and modification of the peptide after synthesis or conjugation to other molecules.

One detailed application of MS was in the validation of a novel footprinting reagent, benzoyl fluoride (B91410) (BF), which is used to probe protein structure. nih.gov In this study, c(RADfK) was used as a model peptide to characterize the reactivity of BF with the lysine (B10760008) (Lys) side-chain. Electrospray ionization mass spectrometry (ESI-MS) was employed to analyze the products of the reaction between c(RADfK) and BF. The results demonstrated that the modification of the lysine residue was dependent on pH, with reactivity decreasing significantly at lower pH values. nih.gov Tandem mass spectrometry (MS/MS) was then used to confirm the precise site of benzoylation on the peptide. nih.gov

The data from these experiments not only validated the utility of the new chemical probe but also provided detailed chemical information about c(RADfK) itself under these conditions.

| Analytical Technique | Observation | Finding |

|---|---|---|

| ESI-MS | Modification with Benzoyl Fluoride (BF) | Observed mass shift of +104 amu, confirming a single benzoylation. |

| ESI-MS | Effect of pH on Lysine Modification | Modification extent decreased from ~55-60% at pH 8.0 to ~5% at pH 6.0. |

| ESI-MS | Effect of Benzoylation on Peptide Charge State | Unmodified c(RADfK) favored a 2+ charge state, while the BF-modified peptide favored a 1+ charge state due to reduced proton affinity of the modified lysine. |

| MS/MS | Confirmation of Modification Site | Fragmentation patterns (key b-ions) confirmed that benzoylation occurred specifically at the lysine residue. |

Furthermore, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been used to characterize conjugates of c(RADfK), for example, when it is attached to liposomes or other drug delivery systems, to confirm the successful conjugation and the final mass of the product. rsc.org

Cell-Based Assays and Reporter Systems for Functional Characterization

Cell-based assays are fundamental in demonstrating the functional role of c(RADfK) as a non-binding control. These assays are designed to measure cellular processes such as adhesion, proliferation, uptake, and cytotoxicity, and the inclusion of c(RADfK) is essential for attributing any observed effects to specific integrin binding.

In competitive binding assays, the presence of excess c(RADfK) does not inhibit the binding of integrin-specific ligands or nanoparticles, whereas its counterpart, c(RGDfK), effectively does. pnas.org This directly demonstrates the specificity of the RGD-integrin interaction. Similarly, in cell uptake studies using nanoparticle drug delivery systems, those conjugated with c(RADfK) show significantly lower internalization by integrin-expressing cells compared to those conjugated with c(RGDfK). nih.gov For example, in studies with human umbilical vein endothelial cells (HUVECs), nanoparticles coated with c(RADfK) showed only marginal cellular uptake, similar to unmodified nanoparticles. pnas.orgnih.gov

| Assay Type | Cell Line | Observation for c(RADfK) Conjugate | Observation for c(RGDfK) Conjugate | Reference |

|---|---|---|---|---|

| Cellular Uptake (Nanoparticles) | HUVEC | Minimal uptake, used as a negative control. | Significantly increased uptake, demonstrating integrin-mediated endocytosis. | pnas.orgnih.gov |

| Cell Adhesion Assay | HUVEC | Did not promote cell adhesion. | Promoted cell adhesion, which was inhibited by soluble c(RGDfK). | mdpi.com |

| Cytotoxicity Assay (Drug-conjugate) | OVCAR-3 | Activity similar to free drug, indicating no targeted delivery. | Enhanced cytotoxicity compared to free drug, indicating targeted delivery. | mdpi.com |

| Inhibition of Angiogenesis | HUVEC | Marginal reduction in neovascularization. pnas.org | Strong anti-angiogenic effect. pnas.org | pnas.org |

While reporter gene assays are not typically used to characterize c(RADfK) directly, it would be a necessary control in any experiment where a c(RGDfK)-based therapeutic was designed to elicit a change in gene expression upon binding to its target cell.

Advanced Microscopy Techniques for Subcellular Localization and Interaction Studies

Advanced microscopy techniques, particularly confocal fluorescence microscopy, are pivotal in visualizing the fate of c(RADfK)-conjugated molecules at the subcellular level. These studies provide direct visual evidence of its role as a non-binding peptide.

When fluorescently-labeled nanoparticles conjugated with c(RADfK) are incubated with integrin-expressing cells like M21 melanoma cells or HUVECs, confocal microscopy images reveal a lack of significant cell surface binding and internalization. nih.govnih.gov Any observed fluorescence is typically diffuse and minimal. In stark contrast, nanoparticles conjugated with c(RGDfK) are seen to bind extensively to the cell surface and are internalized, often accumulating in intracellular vesicles. nih.govnih.gov

For example, a study using M21 cells showed that a c(RADfK)-Alexa Fluor 594 conjugate did not bind to the cells, while the c(RGDfK)-Alexa Fluor 594 conjugate showed strong binding and internalization. nih.gov Similarly, in studies with HUVECs, nanoparticles carrying a fluorescent siRNA and conjugated with a c(RADfK)-containing peptide (RAPM) showed significantly less cellular uptake compared to their c(RGDfK)-containing counterparts (RPM). nih.gov These visual data are often quantified using flow cytometry, which supports the microscopy findings. nih.gov

Proteomic and Transcriptomic Methodologies to Elucidate Biological Effects

Direct proteomic and transcriptomic studies focused on elucidating the biological effects of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) are generally absent from the literature, as the peptide is designed to be biologically inert in the context of integrin signaling. However, its role in these advanced methodologies is still of paramount importance for validating the specificity of targeted agents.

In a hypothetical transcriptomic or proteomic study aiming to identify the downstream signaling pathways affected by an integrin-targeted drug, cells would be treated with the active c(RGDfK)-conjugate. The resulting changes in the transcriptome or proteome would then be compared to two control groups: untreated cells and cells treated with a c(RADfK)-conjugated version of the drug. This experimental design ensures that any observed changes in gene or protein expression can be confidently attributed to the specific integrin-binding event, rather than being an artifact of the nanoparticle or drug itself.

Moreover, proteomics is increasingly used to study the "protein corona"—the layer of proteins that adsorbs to the surface of nanoparticles upon entering a biological fluid. tandfonline.com Characterizing the protein corona of c(RADfK)-nanoparticles versus c(RGDfK)-nanoparticles could reveal differences that influence their biological fate, independent of the direct ligand-receptor interaction. Such studies are crucial for a complete understanding of how these targeted systems behave in a complex biological environment.

Research Applications and Preclinical Development Potential of Cyclo Arg Ala Asp D Phe Lys

Development of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) as a Molecular Probe for Target Validation

The primary application of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is as a molecular probe for target validation, specifically in the context of integrin-mediated processes. The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for several integrins, particularly αvβ3, which is overexpressed on tumor cells and activated endothelial cells. nih.gov Consequently, RGD-containing peptides are extensively developed as targeting agents for imaging probes and therapeutics.

The substitution of Glycine (B1666218) with Alanine (B10760859) in c(RADfK) disrupts the precise spatial conformation required for high-affinity integrin binding. cpcscientific.comanaspec.com This makes c(RADfK) an ideal negative control. In experimental setups, if an RGD-based probe shows a specific effect (e.g., accumulation in a tumor, inhibition of cell migration) while the corresponding RAD-based probe does not, researchers can confidently attribute the effect to specific RGD-integrin interactions. researchgate.netfrontiersin.org

Several studies have utilized c(RADfK) for this purpose. For example, in the development of multimeric RGD peptides designed to enhance tumor targeting, a tetrameric scaffold functionalized with c(RADfK), named RAFT(c(-RADfK-)4), was used as a negative control to confirm that the enhanced binding of the RGD version was indeed target-specific. researchgate.netresearchgate.net Similarly, when developing novel integrin-targeting drug hybrids, an alkyne-modified version of c(RADfK) was synthesized to serve as a negative control for its c(RGDfK) counterpart during "click" chemistry conjugation and subsequent biological assays. researchgate.netfrontiersin.org

| Probe Comparison for Target Validation | |

| Active Probe | Control Probe |

| Cyclo(-Arg-Gly-Asp-D-Phe-Lys) - c(RGDfK) | Cyclo(-Arg-Ala-Asp-D-Phe-Lys) - c(RADfK) |

| RAFT(c(-RGDfK-)4) | RAFT(c(-RADfK-)4) |

| Alkyne-modified c(RGDfK) | Alkyne-modified c(RADfK) |

This table illustrates the role of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) as a negative control in validating the target specificity of RGD-based probes in different research contexts.

Utility in the Design and Optimization of Novel Peptidomimetic Scaffolds

The development of peptidomimetic scaffolds is a cornerstone of modern drug design, aiming to create molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. kyoto-u.ac.jp Cyclic peptides are excellent starting points for such scaffolds because their reduced conformational freedom often leads to higher receptor affinity and greater resistance to enzymatic degradation. nih.gov

While Cyclo(-Arg-Ala-Asp-D-Phe-Lys) itself is not typically used as the base for developing new therapeutic scaffolds due to its low target affinity, its role is crucial in the validation of scaffolds built upon its active counterpart, c(RGDfK). The c(R_DfK) cyclic pentapeptide framework is a well-established and conformationally rigid scaffold. nih.govmdpi.com The lysine (B10760008) (Lys) residue provides a convenient chemical handle that can be modified for conjugation to drugs, imaging agents, or larger molecular constructs without disrupting the core peptide structure. nih.govmdpi.com

The utility of c(RADfK) in this context is to prove that the biological activity of a new scaffold is due to the targeted RGD sequence and not some other property of the scaffold itself. For instance, research on a regioselectively addressable functionalized template (RAFT) carrying four c(RGDfK) peptides demonstrated a significant increase in binding affinity (KD) compared to the monomeric peptide. researchgate.net The use of RAFT-c(RADfK) as a control confirmed that this enhancement was a direct result of the multivalent presentation of the RGD motif to its integrin target. researchgate.netresearchgate.net This validation is essential for optimizing the design of novel peptidomimetic scaffolds, ensuring that design improvements translate to specific biological activity.

Contribution to Understanding Fundamental Biological Processes and Disease Mechanisms

Cyclo(-Arg-Ala-Asp-D-Phe-Lys) and its derivatives have contributed significantly to understanding the role of integrins in various biological processes and diseases, including cancer and inflammation.

Research has indicated that c(RADfK) and its modified forms possess some intrinsic biological activities. One study showed that c(RADfK) has antiangiogenic properties, inhibiting endothelial cell proliferation and the formation of tumor vasculature in a human ovarian carcinoma model. biosynth.com A derivatized version, Cyclo[Arg-Ala-Asp-D-Phe-Lys(Ac-SCH2CO)], was found to interact with integrin αvβ3 and inhibit tumor cell proliferation and migration. biosynth.com The same study reported that this derivative could also inhibit the production of inflammatory cytokines by suppressing NF-κB signaling pathways. biosynth.com

However, the principal contribution of c(RADfK) is as a comparative tool to elucidate the specific functions of the RGD-integrin axis. Integrins are central to cell adhesion, migration, proliferation, and survival—processes that are hijacked in diseases like cancer. nih.govnih.gov By using c(RGDfK) to block these functions and c(RADfK) as a control that fails to do so, scientists can confirm that αvβ3 or related integrins are the key mediators. This approach has been instrumental in validating the role of αvβ3 integrin in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. nih.govbiosynth.com

| Biological Activity of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) and its Derivatives | |

| Compound/Derivative | Observed Biological Effect |

| Cyclo(-Arg-Ala-Asp-D-Phe-Lys) | Anti-angiogenic properties; inhibited endothelial cell proliferation and tumor vasculature formation. |

| Cyclo[Arg-Ala-Asp-D-Phe-Lys(Ac-SCH2CO)] | Inhibition of tumor cell proliferation and migration. |